Bocconoline
Overview
Description
Bocconoline is an isoquinoline alkaloid primarily isolated from the plant Macleaya cordata. It has garnered significant attention due to its potential anticancer properties and its role as an inhibitor of early endosome antigen 1 (EEA1).
Preparation Methods
Synthetic Routes and Reaction Conditions: Bocconoline can be extracted from the roots of Macleaya cordata. The extraction process involves drying the roots, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Macleaya cordata, followed by extraction and purification processes similar to those used in laboratory settings. The use of high-performance liquid chromatography (HPLC) is common for the purification of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Bocconoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Bocconoline has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying the reactivity of isoquinoline alkaloids.
Biology: It is studied for its effects on cellular processes, including its role as an EEA1 inhibitor.
Industry: this compound is used in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Bocconoline exerts its effects primarily by inhibiting early endosome antigen 1 (EEA1), a protein involved in endosomal trafficking. This inhibition disrupts the normal functioning of endosomes, leading to altered cellular processes. This compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by affecting mitochondrial function and other cellular pathways .
Comparison with Similar Compounds
Protopine: Another isoquinoline alkaloid found in Macleaya cordata, known for its antimicrobial and anti-inflammatory properties.
Chelerythrine: An alkaloid with potent anticancer activity, similar to bocconoline.
Sanguinarine: Known for its antimicrobial and anticancer properties.
Uniqueness of this compound: this compound is unique due to its specific inhibition of EEA1, which is not commonly observed in other isoquinoline alkaloids. This unique mechanism of action makes this compound a valuable compound for studying endosomal trafficking and its implications in diseases such as cancer and Parkinson’s disease .
Properties
IUPAC Name |
(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-23-16(10-24)20-13(6-7-17(25-2)22(20)26-3)14-5-4-12-8-18-19(28-11-27-18)9-15(12)21(14)23/h4-9,16,24H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDCSXIKLSKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954563 | |
Record name | (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32906-88-0 | |
Record name | Bocconoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032906880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2-Dimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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